molecular formula C14H15N3O2 B5534618 2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B5534618
M. Wt: 257.29 g/mol
InChI Key: GULIGWUJEKIEOZ-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of compounds that have attracted interest due to their diverse pharmacological activities. Although the specific compound “2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one” does not have direct research available, studies on similar quinazolinone structures provide valuable insights into their synthesis methods, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multistep chemical reactions, including condensation and cyclization processes. Techniques such as the Pictet–Spengler reaction have been employed to synthesize condensed benzodiazepines and quinazolinone derivatives, indicating the versatility of synthetic approaches for these compounds (Tolkunov et al., 2017).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed through spectroscopic methods such as NMR and mass spectrometry. Studies have detailed the structural elucidation of these compounds, providing a basis for understanding the structural framework of “2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one” (A. S. Tolkunov et al., 2017).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, the reaction of quinazolinone derivatives with aromatic aldehydes and amines in the presence of catalysts like iodine and potassium carbonate has been reported, illustrating the chemical versatility of these compounds (Azimi & Azizian, 2016).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and melting points, are influenced by their molecular structure. While specific data on “2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one” were not found, related research indicates that these properties are crucial for determining the compound’s applicability in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, stability, and functional group transformations, are central to their utility in chemical synthesis and pharmaceutical applications. Research on similar compounds provides insights into the reactivity patterns and chemical behavior of quinazolinone derivatives (Dabiri, Salehi, & Baghbanzadeh, 2007).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-12-11(13(18)6-9)8-16-14(17-12)15-7-10-3-2-4-19-10/h2-4,8-9H,5-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIGWUJEKIEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

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